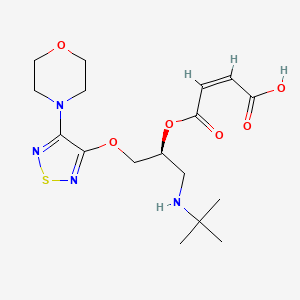

3-(Trimethylsilyl)-3-buten-2-one

説明

3-(Trimethylsilyl)-3-buten-2-one, also known as TMS enone, is an important organic compound that has been widely used in scientific research. It is a versatile building block that can be used for the synthesis of various natural products and pharmaceuticals.

科学的研究の応用

1. Use as a Michael Acceptor

3-(Trimethylsilyl)-3-buten-2-one serves as a Michael acceptor, a chemical compound that can accept electrons from a Michael donor in organic reactions. This role is crucial in various chemical synthesis processes, such as the formation of intermediates like Vinyltrimethylsilane and 3-Trimethylsilyl-3-buten-2-ol (Boeckman, Blum, Ganem, & Halvey, 2003).

2. Catalytic Hydrosilation Reactions

The compound is involved in catalytic hydrosilation reactions, particularly in the study of ruthenium-catalyzed hydrosilation of 1-(Trimethylsilyl)-1-buten-3-yne. This research provides insights into the mechanisms of catalytic cycles and reaction product formation in such processes (Maruyama, Yamamura, Nakayama, Yoshiuchi, & Ozawa, 1998).

3. Synthesis of α-Methylenebutyrolactone

3-(Trimethylsilyl)-3-buten-2-one plays a role in the synthesis of α-methylenebutyrolactone. This process involves the ring opening of epoxides and reactions with Ni(CO)4, highlighting the compound's utility in complex organic synthesis (MatsudaIsamu, 1978).

4. Involvement in Stereospecific Addition Reactions

This compound is also significant in stereospecific addition reactions, as seen in the study of the reaction of disilyne with butenes. These reactions are crucial for understanding the reaction mechanisms and potential applications in synthesizing new chemical structures (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).

5. Role in Hydroalumination Reactions

The compound is used in hydroalumination reactions, where it undergoes reactions with diisobutylaluminum hydride (DIBAH) or lithium butyl(diisobutyl)aluminum hydride (BL-DIBAH). These reactions are important for understanding regioselective trapping with carbonyl compounds and the formation of Peterson olefination products (Tanaka, Kanemasa, & Tsuge, 1990).

作用機序

Target of Action

It’s known that trimethylsilyl (tms) groups, which are part of this compound, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

Mode of Action

Tms groups are known to be used as temporary protecting groups during chemical synthesis or some other chemical reactions . They can be used to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a TMS group for a hydrogen in the hydroxyl groups on the compounds .

Biochemical Pathways

Tms groups have been used in radical reductions, hydrosilylation, and consecutive radical reactions . The use of TMS allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Pharmacokinetics

Tms groups are known to increase the volatility of compounds, which could potentially impact their bioavailability .

Result of Action

Tms groups are known to increase the volatility of compounds, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Action Environment

Tms groups are characterized by chemical inertness , which suggests that they may be stable under a variety of environmental conditions.

特性

IUPAC Name |

3-trimethylsilylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-6(8)7(2)9(3,4)5/h2H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWXIGKTVZPGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451159 | |

| Record name | 3-Buten-2-one, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43209-86-5 | |

| Record name | 3-Buten-2-one, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

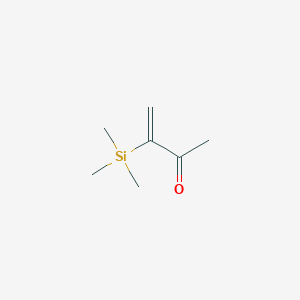

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

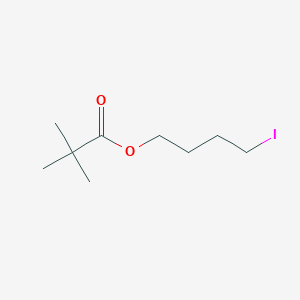

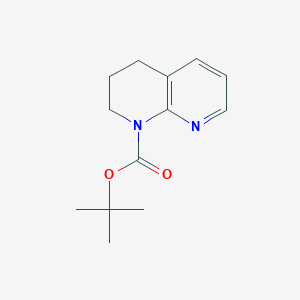

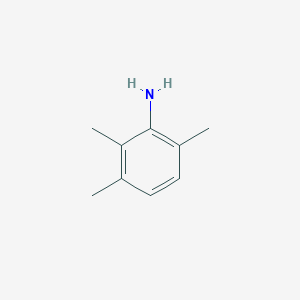

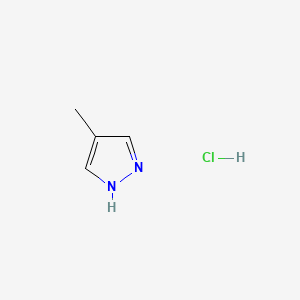

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)

![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)